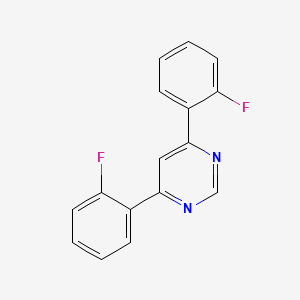
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the azetidine ring, an ethylamino group, and a propanol chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Addition of the Ethylamino Group: The ethylamino group can be introduced through reductive amination. This involves the reaction of the azetidine intermediate with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Propanol Chain: The propanol chain can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the azetidine intermediate with 3-chloropropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a saturated nitrogen-containing ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, alcohols, and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated nitrogen-containing rings.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity. It may interact with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications. It may have pharmacological properties that make it useful in drug development.
Industry: Used in the development of new materials and chemicals. Its unique structure can impart desirable properties to industrial products.
作用機序
The mechanism of action of 3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors. The benzyl group and ethylamino group can interact with hydrophobic and hydrophilic regions of the target, respectively. The azetidine ring can provide structural rigidity and specificity in binding.
類似化合物との比較
Similar Compounds
3-(1-Benzylazetidin-3-yl)-3-(methylamino)propan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(propylamino)propan-1-ol: Similar structure but with a propylamino group instead of an ethylamino group.
3-(1-Benzylazetidin-3-yl)-3-(butylamino)propan-1-ol: Similar structure but with a butylamino group instead of an ethylamino group.
Uniqueness
3-(1-Benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol is unique due to the presence of the ethylamino group, which can impart different chemical and biological properties compared to its analogs. The combination of the benzyl group, azetidine ring, and ethylamino group provides a unique scaffold for interaction with molecular targets.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
3-(1-benzylazetidin-3-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-15(8-9-18)14-11-17(12-14)10-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChIキー |
XGIOTCZSTBASQF-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CN(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
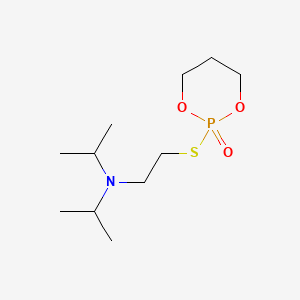

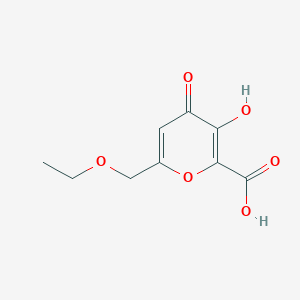


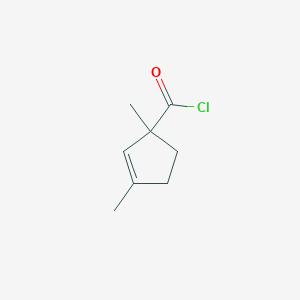
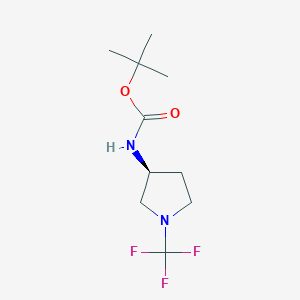
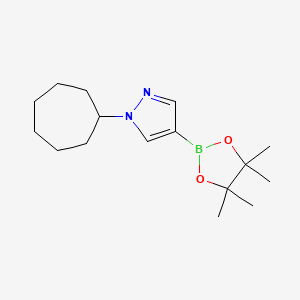

![Trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)propanoate](/img/structure/B13968003.png)
